2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid

描述

Molecular Architecture and Functional Group Analysis

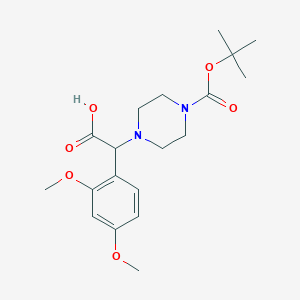

The molecular structure of this compound exhibits remarkable complexity through the integration of multiple functional domains. The compound possesses a molecular formula of C₁₉H₂₈N₂O₆ with a molecular weight of 380.44 daltons. The structural framework comprises three primary components: a six-membered piperazine ring, a phenyl aromatic system substituted with methoxy groups, and a carboxylic acid functionality.

The piperazine moiety serves as the central nitrogen-containing heterocycle, featuring two nitrogen atoms positioned at the 1,4-positions of the saturated six-membered ring. One nitrogen atom bears a tert-butyloxycarbonyl protecting group, which enhances the compound's stability and prevents unwanted nucleophilic reactions during synthetic transformations. The second nitrogen atom forms a direct connection to the alpha carbon of the acetic acid unit, establishing the critical linkage between the heterocyclic and aliphatic portions of the molecule.

The aromatic component consists of a benzene ring bearing two methoxy substituents at the 2,4-positions relative to the acetic acid side chain. These methoxy groups contribute electron-donating effects to the aromatic system, influencing both the electronic properties and conformational behavior of the entire molecule. The acetic acid functional group provides the carboxylic acid functionality essential for various chemical transformations and biological interactions.

| Functional Group | Position | Chemical Environment | Electronic Effect |

|---|---|---|---|

| Piperazine Ring | Central | Saturated heterocycle | Electron-donating |

| tert-Butyloxycarbonyl | Nitrogen-4 | Protecting group | Electron-withdrawing |

| Methoxy Groups | Phenyl 2,4-positions | Aromatic substituents | Electron-donating |

| Carboxylic Acid | Terminal | Aliphatic attachment | Electron-withdrawing |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of its molecular architecture. The complete International Union of Pure and Applied Chemistry name is 2-(2,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid. This nomenclature systematically describes each structural component and their interconnections within the molecular framework.

The compound is classified under multiple chemical categories based on its structural features. As an amino acid derivative, it contains the characteristic carboxylic acid functional group that defines this class of compounds. Additionally, it belongs to the piperazine derivatives family, which encompasses compounds containing the six-membered dinitrogen heterocycle. The presence of the tert-butyloxycarbonyl protecting group further classifies it among protected amino acid derivatives commonly employed in peptide synthesis and pharmaceutical intermediate chemistry.

Several alternative nomenclature systems and synonyms exist for this compound in chemical databases. The Chemical Abstracts Service registry number 1400644-22-5 provides unique identification within chemical information systems. Alternative systematic names include 1-Piperazineacetic acid, α-(2,4-dimethoxyphenyl)-4-[(1,1-dimethylethoxy)carbonyl]- and 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(2,4-dimethoxyphenyl)acetic acid.

| Nomenclature System | Name | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry | 2-(2,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | - |

| Chemical Abstracts Service | 1-Piperazineacetic acid, α-(2,4-dimethoxyphenyl)-4-[(1,1-dimethylethoxy)carbonyl]- | 1400644-22-5 |

| Common Name | This compound | - |

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound remains limited in the available literature, related compounds provide valuable insights into the expected structural characteristics and conformational behavior. Studies of similar dimethoxyphenylacetic acid derivatives reveal important patterns in molecular geometry and intermolecular interactions that likely apply to this compound.

Research on related structures, such as (3,4-dimethoxyphenyl)acetic acid monohydrate, demonstrates the significance of hydrogen-bonding interactions in determining crystal packing arrangements. These studies reveal that carboxylic acid groups typically engage in cyclic hydrogen-bonding patterns, forming graph-set motifs that influence three-dimensional network formation. The presence of methoxy substituents on the aromatic ring contributes additional hydrogen-bonding acceptor sites that can participate in supramolecular assembly.

Conformational analysis of the piperazine ring system indicates a preference for chair conformations, similar to cyclohexane derivatives. The tert-butyloxycarbonyl protecting group typically adopts orientations that minimize steric interactions with adjacent molecular components. The methoxy groups on the phenyl ring generally orient to minimize repulsive interactions, with torsion angles influenced by the electronic environment and crystal packing forces.

The molecular geometry around the central carbon atom bearing both the piperazine and phenyl substituents represents a critical conformational feature. This tetrahedral carbon center can adopt different configurations, potentially leading to stereoisomerism. The spatial arrangement of substituents around this center influences both the overall molecular shape and the compound's potential for intermolecular interactions.

| Structural Feature | Expected Conformation | Influencing Factors |

|---|---|---|

| Piperazine Ring | Chair conformation | Ring strain minimization |

| tert-Butyloxycarbonyl Group | Extended orientation | Steric hindrance reduction |

| Methoxy Substituents | Coplanar with aromatic ring | Electronic conjugation |

| Central Carbon Geometry | Tetrahedral | Spatial arrangement optimization |

属性

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-10-8-20(9-11-21)16(17(22)23)14-7-6-13(25-4)12-15(14)26-5/h6-7,12,16H,8-11H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLNBGUCWQRNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid is a compound that has garnered interest in various biochemical and pharmacological studies due to its unique structural features and potential biological activities. This compound, with a molecular formula of C19H28N2O6, is characterized by the presence of a piperazine ring and methoxy-substituted phenyl groups, which contribute to its interaction with biological systems.

- Molecular Weight: 380.44 g/mol

- CAS Number: 1400644-22-5

- Chemical Structure: Chemical Structure

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Below are key findings related to its biological effects:

1. Cholinesterase Inhibition

Studies have indicated that compounds similar to this compound exhibit cholinesterase inhibitory activity. This mechanism is significant as it relates to the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

2. Antioxidant Properties

Research suggests that this compound may possess antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by free radicals and have implications in aging and various diseases.

3. Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on neuronal cell lines exposed to neurotoxic agents. Results demonstrated that the compound significantly reduced cell death and improved cell viability through mechanisms involving cholinergic signaling pathways.

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). The results indicated a dose-dependent increase in antioxidant activity, suggesting potential applications in oxidative stress-related disorders.

Data Table: Biological Activities Summary

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected piperazinyl-acetic acid derivatives, differing primarily in the substituents on the phenyl ring. These structural variations significantly alter physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Electronic Effects: Electron-donating groups (e.g., methoxy in the target compound) reduce acetic acid acidity compared to electron-withdrawing substituents like cyano (pKa ~3.5) or chloro. Fluorinated analogs (e.g., 2-fluoro) exhibit enhanced metabolic stability due to resistance to oxidative degradation.

Solubility and Lipophilicity: Polar groups (e.g., methoxy, cyano) improve aqueous solubility, whereas nonpolar substituents (e.g., naphthalenyl) increase lipophilicity, affecting membrane permeability.

Biological Activity: The 4-cyano analog is linked to dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of antidiabetic agents. Chloro-substituted derivatives are intermediates in antipsychotic drug synthesis due to their affinity for dopamine receptors.

Synthetic Utility :

- Boc protection allows selective deprotection under mild acidic conditions, enabling modular synthesis.

- The 2-naphthalenyl variant demonstrates the role of extended aromatic systems in enhancing binding to hydrophobic enzyme pockets.

Commercial Availability: The target compound and 3-chloro/4-cyano analogs are commercially available (>95% purity), while others (e.g., 3-trifluoromethyl) are discontinued.

准备方法

Boc Protection of Piperazine

The starting point is often the protection of piperazine with a Boc group to prevent unwanted side reactions on the nitrogen atoms during subsequent steps. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran (THF). This step yields 4-Boc-piperazine as a stable intermediate.

Synthesis of 2-(2,4-Dimethoxylphenyl)acetic Acid Derivative

The 2,4-dimethoxylphenyl moiety is introduced via an aromatic substitution or coupling reaction. The synthesis of the phenylacetic acid derivative can be achieved through:

- Alkylation of 2,4-dimethoxybenzyl halides with glycine equivalents or haloacetates.

- Use of methyl 2-(2,4-dimethoxyphenyl)acetate as an intermediate, which can be hydrolyzed to the corresponding acid.

Coupling of 4-Boc-piperazine with Phenylacetic Acid Derivative

The key step involves coupling the Boc-protected piperazine with the 2,4-dimethoxyphenylacetic acid derivative. Common methods include:

- Carbodiimide-mediated coupling using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).

- The reaction is carried out in solvents such as dichloromethane or ethyl acetate at room temperature.

This step forms the amide or ester linkage depending on the functional groups involved, leading to the intermediate Boc-protected compound.

Deprotection and Final Acid Formation

After coupling, the Boc group may be removed if necessary by treatment with acids such as 4 M HCl in ethyl acetate at room temperature, yielding the free amine form. However, for the target compound, the Boc group is retained as part of the final structure.

The ester groups (if any) are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. Purification is typically done by extraction, washing, drying over sodium sulfate, and chromatographic techniques.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine | DCM or THF | 0 °C to RT | 85-95 | Formation of 4-Boc-piperazine |

| Phenylacetic Acid Synthesis | Alkylation with haloacetate, hydrolysis | Various (e.g., EtOH, H2O) | RT to reflux | 70-80 | Methyl ester intermediate hydrolyzed to acid |

| Coupling | EDCI, DMAP or HOBt | DCM or EtOAc | RT | 60-75 | Carbodiimide-mediated amide bond formation |

| Boc Deprotection (optional) | 4 M HCl in EtOAc | EtOAc | RT, 2 h | Quantitative | Retention or removal of Boc depending on target |

Literature Examples and Research Findings

- The use of carbodiimide coupling agents (EDCI) with HOBt or DMAP is well documented for similar piperazine-carboxylic acid couplings, providing moderate to high yields under mild conditions without racemization or side reactions.

- Boc protection is a standard method to protect piperazine nitrogen atoms, preventing undesired alkylation or acylation during the synthesis.

- Hydrolysis of methyl esters to carboxylic acids is typically achieved under mild basic conditions (e.g., NaOH in aqueous methanol) or acidic hydrolysis, depending on the stability of other functional groups.

- The aromatic substitution pattern (2,4-dimethoxy) is introduced prior to coupling, often via commercially available or easily synthesized intermediates.

Summary of Preparation Methodology

The preparation of this compound involves a convergent synthetic approach:

- Protect piperazine with Boc to yield 4-Boc-piperazine.

- Prepare the 2,4-dimethoxyphenylacetic acid derivative , often via methyl ester intermediates.

- Couple the Boc-piperazine with the phenylacetic acid derivative using carbodiimide chemistry.

- Hydrolyze esters if present to yield the free acid.

- Purify the final compound by chromatographic methods.

This approach ensures high selectivity, good yields, and functional group compatibility.

常见问题

Q. What are the common synthetic routes for preparing 2-(4-Boc-piperazinyl)-2-(2,4-dimethoxyphenyl)acetic acid, and what are the critical reaction parameters?

The synthesis typically involves coupling a Boc-protected piperazine derivative with a 2,4-dimethoxyphenylacetic acid scaffold. Key steps include:

- Coupling reaction : Use of carbodiimide reagents (e.g., EDCl or DCC) to activate the carboxylic acid group for nucleophilic attack by the piperazine nitrogen .

- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred to stabilize intermediates and enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product . Reaction yields (~60-75%) depend on strict control of temperature (0–25°C) and exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic signals for Boc-protected piperazine (δ 1.4 ppm for tert-butyl) and dimethoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%), with UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 381.18) .

Q. How does the Boc protecting group influence the compound’s stability under varying experimental conditions?

The Boc group is acid-labile, requiring neutral or mildly basic conditions during synthesis. Stability considerations include:

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1–2 hr) removes the Boc group, monitored via TLC or LC-MS .

- Storage : Stable at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers of this chiral compound?

- Chiral HPLC : Use of polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Derivatization : Reaction with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable by standard chromatography .

Q. How can in silico methods predict the compound’s bioactivity and metabolic pathways?

- Molecular docking : Software like AutoDock Vina screens binding affinity to targets (e.g., GPCRs or kinases) using crystal structures from the PDB .

- ADMET prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and cytochrome P450 metabolism, guiding lead optimization .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Assay validation : Replicate experiments using orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

- Purity verification : Reanalyze batches via ¹H NMR to rule out impurities (>98% purity required for reliable IC₅₀ values) .

Q. What methodologies ensure robust validation of analytical protocols for this compound?

Follow ICH Q2(R1) guidelines:

- Linearity : Calibration curves (R² ≥ 0.995) across 50–150% of expected concentrations .

- Accuracy/recovery : Spike-and-recovery tests (95–105% recovery in biological matrices) .

- LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD, ≥10 for LOQ) .

Q. What synthetic modifications to the piperazine or dimethoxyphenyl moieties enhance target selectivity?

- Piperazine substitution : Replace Boc with acyl or sulfonyl groups to modulate lipophilicity and bioavailability .

- Aromatic ring functionalization : Introduce halogens (e.g., F, Cl) at the 5-position of the phenyl ring to improve receptor binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Analog synthesis : Prepare derivatives with varied substituents (e.g., methoxy → ethoxy) and test in enzyme inhibition assays .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity, guiding rational design .

Q. What cross-coupling reactions are feasible for late-stage diversification of this scaffold?

- Suzuki-Miyaura : Introduce aryl/heteroaryl groups at the phenyl ring using Pd(PPh₃)₄ catalysis .

- Buchwald-Hartwig amination : Modify the piperazine nitrogen with alkyl/aryl electrophiles under palladium/ligand systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。